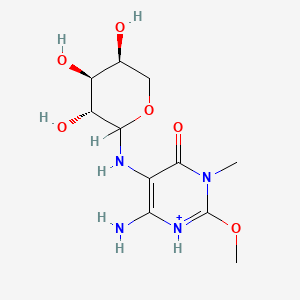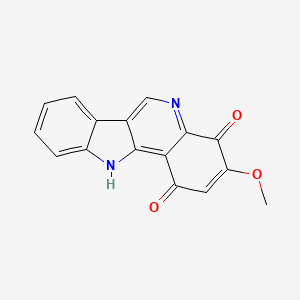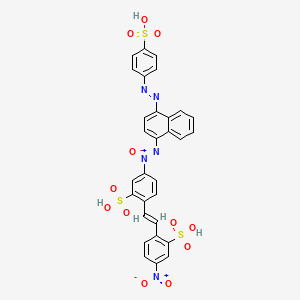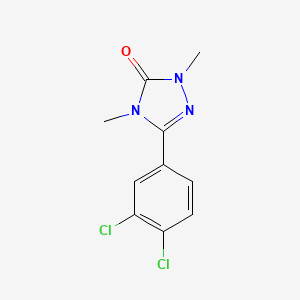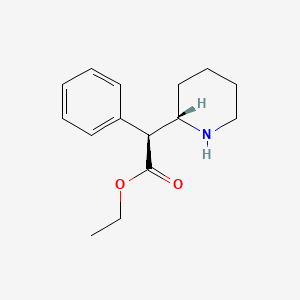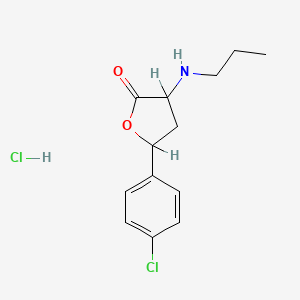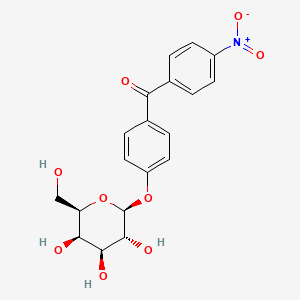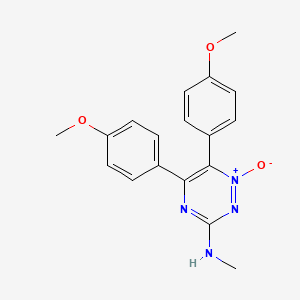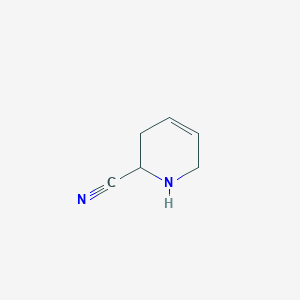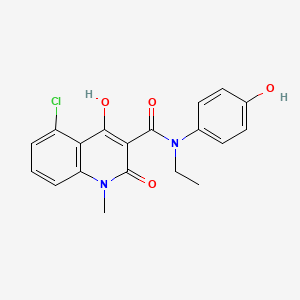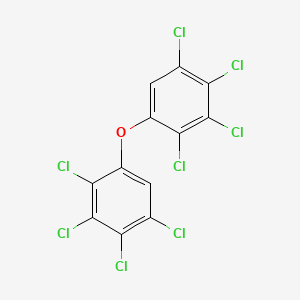
2,2',3,3',4,4',5,5'-Octachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H2Cl8O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential toxic effects. This compound is characterized by the presence of eight chlorine atoms attached to the diphenyl ether structure, making it highly chlorinated and hydrophobic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure consistent product quality. The use of advanced reactors and purification techniques helps in obtaining high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones and other oxidized products.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are often used.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated quinones, while reduction can yield less chlorinated diphenyl ethers .
Applications De Recherche Scientifique
2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of highly chlorinated organic molecules in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of chlorinated compounds on living organisms.
Medicine: Studies on its potential effects on human health contribute to the development of safety regulations and guidelines.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and disrupt the function of cellular membranes, enzymes, and receptors. It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Comparaison Avec Des Composés Similaires
- 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
- 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
Comparison: 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and reactivity. Compared to other similar compounds, it has a higher degree of chlorination, making it more hydrophobic and persistent in the environment. This uniqueness makes it a valuable compound for studying the effects of highly chlorinated organic molecules .
Propriétés
Numéro CAS |
57379-40-5 |
|---|---|
Formule moléculaire |
C12H2Cl8O |
Poids moléculaire |
445.8 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H |
Clé InChI |
IXZVOZCULZBCDY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



